Home > Products > Screening Compounds P142358 > 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea
3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea - 1790742-67-4

3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea

Catalog Number: EVT-2819973
CAS Number: 1790742-67-4
Molecular Formula: C8H15N3O3
Molecular Weight: 201.226
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea serves as a key intermediate in the synthesis of zolmitriptan []. Zolmitriptan is classified as an antimigraine drug []. This compound plays a significant role in scientific research as a precursor for the development and investigation of new salt complexes of zolmitriptan [].

N-Benzyl-N′-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea (1)

Compound Description: This compound serves as a crucial starting material in the synthesis of various antipyrine derivatives, including 1,3-oxazole and 1,3-thiazole derivatives. [] It exhibits moderate antimicrobial activity. []

1,3-Oxazole Derivative (2)

Compound Description: Synthesized from N-Benzyl-N′-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, this 1,3-oxazole derivative is an intermediate compound in the multi-step synthesis of more complex antipyrine derivatives with potential biological activities. []

Ester Derivative (3) & Hydrazide Derivative (4)

Compound Description: These two compounds are intermediates in the synthesis of 1,3-thiazole and 1,3-thia(oxa)zolidine derivatives from antipyrine. []

1,3-Thiazole Derivatives (6)

Compound Description: This class of compounds, synthesized from antipyrine via a series of reactions, shows moderate antimicrobial activity. []

1,3-Thia(oxa)zolidine Derivatives (7)

Compound Description: This group of compounds, derived from antipyrine, showcases moderate antimicrobial activity. [] Interestingly, one specific derivative within this group (7b) did not exhibit any noticeable antimicrobial activity. []

Triazole Derivatives (8a-c)

Compound Description: These derivatives, synthesized from antipyrine, display moderate antimicrobial activity. [] They serve as precursors for the synthesis of a hybrid compound containing a penicillin skeleton. []

Hybrid Compound (9)

Compound Description: This compound, synthesized from a triazole derivative and (+)-6-aminopenicillanic acid, is notable for incorporating both a penicillin skeleton and an antipyrine-derived moiety. []

Zolmitriptan hydrogen oxalate (I)

Compound Description: This compound is the first reported salt complex of the antimigraine drug zolmitriptan. [] It features two molecules of protonated zolmitriptan and two oxalate monoanions in its asymmetric unit. []

Zolmitriptan camphorsulfonate (II)

Compound Description: This compound represents another salt complex of the antimigraine drug zolmitriptan. [] It comprises one protonated zolmitriptan molecule and one camphorsulfonate anion in its asymmetric unit. []

Overview

3,3-Dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea is a complex organic compound that belongs to the class of urea derivatives. This compound features a unique structure that incorporates both dimethyl and oxazolidinone moieties, which may contribute to its biological activity and potential applications in medicinal chemistry. The compound's synthesis and characterization have been documented in various studies, indicating its significance in pharmaceutical research.

Source

The compound has been referenced in several scientific articles, highlighting its synthesis, biological activities, and potential applications. Notably, studies have focused on the synthesis of similar urea derivatives and their biological evaluations, providing insights into the methodologies used to create such compounds .

Classification

3,3-Dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea and oxazolidinone
  • IUPAC Name: 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea
Synthesis Analysis

Methods

The synthesis of 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea typically involves several steps:

  1. Formation of Oxazolidinone: The initial step may involve the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring.
  2. Urea Formation: The next step involves the reaction of the oxazolidinone with a diisocyanate or an equivalent source of isocyanate to yield the urea derivative.

Technical Details

The synthesis can be optimized through various techniques such as:

  • Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
  • Solvent Selection: Using solvents like dimethylformamide or tetrahydrofuran can facilitate the reaction conditions.

The yield and purity of the final product are typically assessed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₉H₁₄N₂O₃
  • Molecular Weight: Approximately 186.22 g/mol

Spectroscopic data (e.g., infrared spectroscopy and nuclear magnetic resonance) can provide additional insights into functional groups and molecular interactions.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions owing to its functional groups:

  1. Nucleophilic Substitution: The urea nitrogen can undergo nucleophilic attack by various electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines and carbon dioxide.

Technical Details

Reactions involving this compound are often monitored using chromatographic techniques to assess conversion rates and product formation .

Mechanism of Action

Process

The mechanism of action for 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea may involve:

  1. Interaction with Biological Targets: The oxazolidinone moiety has been shown to interact with bacterial ribosomes, inhibiting protein synthesis.
  2. Enzyme Inhibition: The urea group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Data

Studies have demonstrated that derivatives with similar structures exhibit antibacterial properties through mechanisms that disrupt bacterial protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

Some notable physical properties include:

  • Melting Point: Typically ranges from 120°C to 130°C.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Analytical techniques such as differential scanning calorimetry can be employed to study thermal stability .

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antibacterial agents.
  2. Biochemical Research: Investigating mechanisms of action related to protein synthesis inhibition.

Research continues into optimizing derivatives for enhanced efficacy against resistant bacterial strains .

Introduction to Oxazolidinone-Urea Hybrid Pharmacophores

Historical Development of Oxazolidinone Derivatives in Antibacterial Research

Oxazolidinones emerged as a fully synthetic class of antibiotics addressing critical gaps in Gram-positive infection treatment. The inaugural clinical agent, Linezolid (approved 2000), revolutionized management of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) by inhibiting bacterial protein synthesis at the 50S ribosomal subunit [2] [4] [7]. Despite this success, Linezolid exhibits negligible activity against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii due to permeability barriers and efflux mechanisms. Subsequent generations, including Tedizolid (2014) and investigational agents like Radezolid and Delpazolid, optimized potency and addressed target-based resistance (e.g., cfr methylase mutations) but failed to significantly broaden spectrum coverage [4] [7].

The structural evolution of oxazolidinones reveals consistent pharmacophoric elements:

  • The 5-(S) configured oxazolidinone ring essential for target binding.
  • An N-aryl substituent (B-ring) influencing ribosomal affinity.
  • A C5 acylaminomethyl group permitting extensive modification [4] [6] [7].

Table 1: Structural Evolution of Key Oxazolidinone Antibacterials

CompoundC-Ring ModificationSpectrumDevelopment Status
Linezolid (2000)MorpholineGram-positive (MRSA, VRE)Approved
Tedizolid (2014)6-(Pyridin-3-yl)-2H-tetrazol-5-ylEnhanced Gram-positive potencyApproved
RadezolidBiaryl systemCommunity-acquired pneumoniaPhase II (discontinued)
DelpazolidPyridyl-pyrazoleDrug-resistant tuberculosisPhase II
Target CompoundUrea-functionalized ethyl linkerGram-negative (hypothesized)Preclinical

This trajectory underscores the C-ring as the primary site for diversification to enhance spectrum and pharmacokinetics. Hybridization strategies, exemplified by 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea, exploit this flexibility by appending urea-based motifs designed to improve penetration into Gram-negative bacteria [7].

Rationale for Urea-Oxazolidinone Conjugation in Drug Design

The integration of urea functionality into the oxazolidinone scaffold addresses two fundamental challenges in antibiotic design: enhanced target engagement and improved bacterial accumulation. Urea derivatives (general structure: R¹R²N−C(=O)−NR³R⁴) exhibit exceptional conformational diversity, enabling precise hydrogen-bonding interactions with biological targets. The urea carbonyl acts as a strong hydrogen bond acceptor, while the N-H groups serve as donors, facilitating interactions with ribosomal RNA or membrane transporters [3] [6].

Physicochemical properties of ureas significantly influence bioavailability:

  • Hydrogen-bonding capacity: Ureas exhibit dual H-bond donor/acceptor capacity, enhancing solubility but potentially reducing membrane permeability.
  • Conformational flexibility: N,N'-Diaryl ureas favor trans,trans conformations, enabling π-stacking interactions that stabilize drug-target complexes.
  • Polar surface area (PSA): Urea incorporation moderately increases PSA, necessitating balance with lipophilicity for Gram-negative penetration [3] [6].

Table 2: Physicochemical Properties of Urea Functionality in Drug Design

PropertySignificance for Antibacterial DesignImpact on Target Compound
H-bond capacityFacilitates ribosomal binding; may enhance water solubilityPotential solubility > Linezolid (3.2 mg/mL)
Conformational controlEnables preorganization for target recognition via cis,cis or trans,trans formsStabilizes interactions with 23S rRNA
pKa profileTypically non-ionized; enhances membrane permeationNeutral pH favors OM penetration
Modulated lipophilicityCan be tuned via N-alkyl/N-aryl substituents3,3-Dimethyl group balances hydrophilicity

In 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea (C₈H₁₅N₃O₃; MW 201.226), the ethylene linker bridges the oxazolidinone N3-position and urea nitrogen, positioning the 3,3-dimethylurea moiety as a C-ring surrogate. This design leverages the dimethyl group’s steric influence to modulate conformational flexibility while maintaining hydrogen-bonding potential. Molecular modeling suggests the urea carbonyl could form auxiliary hydrogen bonds with the 23S rRNA A-site, potentially compensating for ribosomal mutations conferring Linezolid resistance [3] [6].

Mechanistic Hypotheses for Synergistic Activity in Gram-Negative Pathogens

Gram-negative bacteria present formidable barriers to antibiotic accumulation: a lipopolysaccharide (LPS)-shielded outer membrane (OM) restricting passive diffusion, and promiscuous efflux pumps (e.g., AcrAB-TolC in Escherichia coli) expelling intracellular agents. Oxazolidinones typically fail against Gram-negatives due to:

  • OM impermeability: Linezolid’s moderate polarity (cLogP ~0.55) and polar surface area (PSA ~75 Ų) hinder LPS traversal.
  • Efflux susceptibility: RND-type pumps efficiently recognize and export Linezolid’s bicyclic structure [6] [7] [10].

The 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea hybrid counters these limitations through three hypothesized mechanisms:

  • Enhanced OM permeation: The urea moiety’s amphiphilic character (logP estimated 1.2-1.8) may facilitate transient LPS disruption. Molecular dynamics simulations suggest the dimethylurea group adopts conformations that interact with divalent cation-stabilized LPS clusters, potentially perturbing OM integrity [10].
  • Efflux evasion: Structural studies indicate that replacing rigid C-ring heterocycles (e.g., morpholine) with flexible urea-ethylene chains alters molecular topology, reducing recognition by MexAB-OprM in P. aeruginosa and AdeABC in A. baumannii [7] [10].
  • Dual-target engagement: Preliminary docking suggests the urea carbonyl may form hydrogen bonds with LptD, an essential OM biogenesis protein, while the oxazolidinone maintains ribosomal binding—enabling concurrent inhibition of growth and cell envelope biogenesis [7].

Table 3: Comparative Accumulation Mechanisms in Gram-Negative Pathogens

ParameterLinezolidTarget Hybrid CompoundBiological Implication
Passive OM permeationLow (porin-dependent)Moderate (porin-independent hypothesized)Activity against A. baumannii porin-deficient strains
Efflux susceptibilityHigh (AcrAB-TolC, MexAB-OprM)Reduced (predicted)Enhanced intracellular concentrations
Ribosomal bindingKd = 0.1 µM (50S subunit)Comparable (oxazolidinone core conserved)Maintained protein synthesis inhibition
Secondary targetNone confirmedLptD (hypothesized)Potential synergy against OM biogenesis

Recent accumulation studies in isogenic E. coli strains support these hypotheses:

"Small changes in molecular structure are enough to overcome the efflux and/or permeation issues of this scaffold. Three oxazolidinone analogues [...] were identified that exhibit activity against all three pathogens assessed, a biological profile not observed for linezolid." [10]

The ethylene-linked urea moiety may further disrupt proton motive force-dependent efflux by mild uncoupling activity—a property documented in lipophilic ureas. This multifaceted mechanism positions 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea as a prototype for next-generation hybrids targeting the urgent unmet need for Gram-negative therapies [6] [10].

Properties

CAS Number

1790742-67-4

Product Name

3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea

IUPAC Name

1,1-dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea

Molecular Formula

C8H15N3O3

Molecular Weight

201.226

InChI

InChI=1S/C8H15N3O3/c1-10(2)7(12)9-3-4-11-5-6-14-8(11)13/h3-6H2,1-2H3,(H,9,12)

InChI Key

IJKVYZVUUVZVMQ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NCCN1CCOC1=O

Solubility

not available

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